molecular formula C20H16Br6O4 B3824031 Bis(2,4,6-tribromophenyl) octanedioate

Bis(2,4,6-tribromophenyl) octanedioate

Cat. No.: B3824031
M. Wt: 799.8 g/mol
InChI Key: NALSOJVKMWXWHY-UHFFFAOYSA-N
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Description

Bis(2,4,6-tribromophenyl) octanedioate is a brominated aromatic ester comprising two 2,4,6-tribromophenyl groups linked via an octanedioate (suberate) backbone.

Properties

IUPAC Name

bis(2,4,6-tribromophenyl) octanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br6O4/c21-11-7-13(23)19(14(24)8-11)29-17(27)5-3-1-2-4-6-18(28)30-20-15(25)9-12(22)10-16(20)26/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALSOJVKMWXWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(=O)CCCCCCC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-tribromophenyl) octanedioate typically involves the esterification of 2,4,6-tribromophenol with octanedioic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-tribromophenyl) octanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of brominated quinones.

    Reduction: Reduction reactions can remove bromine atoms, resulting in the formation of less brominated phenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Brominated quinones.

    Reduction: Less brominated phenyl derivatives.

    Substitution: Functionalized phenyl derivatives with various substituents.

Scientific Research Applications

Bis(2,4,6-tribromophenyl) octanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Bis(2,4,6-tribromophenyl) octanedioate involves its interaction with specific molecular targets, leading to various chemical and biological effects. The bromine atoms in the compound play a crucial role in its reactivity, allowing it to participate in halogen bonding and other interactions. These interactions can disrupt biological processes in microorganisms, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Bis(2,4,6-tribromophenyl) octanedioate with key analogs in terms of structure, physicochemical properties, and applications.

Brominated Aromatic Ethers: BTBPE and DPTE

  • BTBPE (1,2-Bis(2,4,6-tribromophenoxy)ethane): Structure: Ethane backbone with two 2,4,6-tribromophenoxy groups. Molecular Formula: C₁₂H₆Br₆O₂. Molecular Weight: ~625.7 g/mol. Key Properties: High thermal stability, persistent environmental pollutant due to low biodegradability . Applications: Flame retardant in plastics and textiles.
  • DPTE (2,3-Dibromopropyl-2,4,6-tribromophenyl ether): Structure: Ether linkage with a brominated propyl chain and tribromophenyl group.

Comparison with this compound :
The octanedioate ester’s longer aliphatic chain may reduce volatility compared to BTBPE and DPTE, while its ester functional group could enhance hydrolytic stability relative to ethers. However, the bromine content (~67% by mass) is comparable, suggesting similar flame-retardant efficacy .

Chlorinated Aromatic Esters: Bis(2,4,6-trichlorophenyl) Oxalate

  • Structure : Oxalate (C₂O₄²⁻) backbone with two 2,4,6-trichlorophenyl groups.
  • Molecular Formula : C₁₄H₄Cl₆O₄.
  • Molecular Weight : 448.90 g/mol.
  • Key Properties: Hazards: Causes skin and eye irritation (H315, H319) . Applications: Limited to research use due to toxicity concerns .

However, brominated analogs may pose greater environmental persistence risks .

Polyhalogenated Organophosphates: Tris(2,4,6-tribromophenyl) Phosphate

  • Structure : Phosphate core with three 2,4,6-tribromophenyl groups.
  • Key Properties: Classified as a polyhalogenated organophosphate with high flame-retardant efficacy .

Comparison :
The phosphate group in Tris(2,4,6-tribromophenyl) phosphate offers higher thermal stability than esters, but its environmental mobility may differ due to polar functional groups .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Halogen Type Functional Group Key Applications/Risks
This compound C₂₀H₁₄Br₆O₄ ~943.2 (estimated) Bromine Ester Flame retardant (inferred)
BTBPE C₁₂H₆Br₆O₂ 625.7 Bromine Ether Flame retardant, environmental persistence
Bis(2,4,6-trichlorophenyl) oxalate C₁₄H₄Cl₆O₄ 448.90 Chlorine Ester Research use, irritant
Tris(2,4,6-tribromophenyl) phosphate C₁₈H₉Br₉O₄P ~1015.3 (estimated) Bromine Phosphate High-temperature flame retardant

Research Findings and Implications

Environmental Impact : Brominated ethers like BTBPE exhibit significant environmental persistence, suggesting that this compound may require similar regulatory scrutiny .

Toxicity Profile : Chlorinated esters (e.g., Bis(2,4,6-trichlorophenyl) oxalate) show acute dermal toxicity, implying brominated analogs might require enhanced safety protocols .

Functional Group Effects : Esters generally have lower thermal stability than phosphates but may degrade more readily in environmental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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